Telcagepant (MK-0974) is a potent and orally bioavailable antagonist of the CGRP receptor. [] It was investigated as a potential treatment for migraine headaches. [] CGRP is a neuropeptide that plays a role in transmitting pain signals and is believed to be involved in the development of migraines. [, ]
One of the provided papers describes a process for preparing Telcagepant. [] This process involves reacting (3R, 6S) -3-amino-6- (2,3-difluorophenyl) -1- (2,2,2-trifluoroethyl) azepan-2-one hydrochloride with 2-oxo-1- (4-piperidinyl) -2,3-dihydro-1H-imidazo [4, 5-b] pyridine in the presence of 1,1 '- carbonyldiimidazole. []
Telcagepant acts as a competitive antagonist at the CGRP receptor. [, ] By binding to the receptor, it blocks the binding of CGRP, preventing the activation of downstream signaling pathways associated with migraine pathogenesis. [] Telcagepant has shown a higher affinity for human and rhesus CGRP receptors compared to canine and rat receptors. []
While the provided literature does not delve into a detailed analysis of Telcagepant's physicochemical properties, it highlights its oral bioavailability, indicating favorable absorption and distribution characteristics. [] Additionally, a study on solid dosage forms of Telcagepant explored its formulation with excipients like arginine and surfactants, suggesting its suitability for oral administration. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4